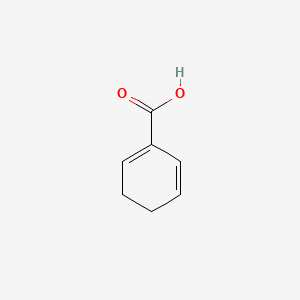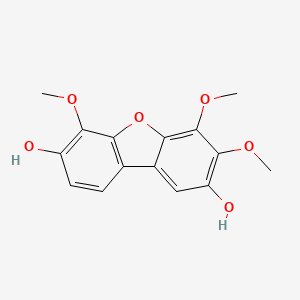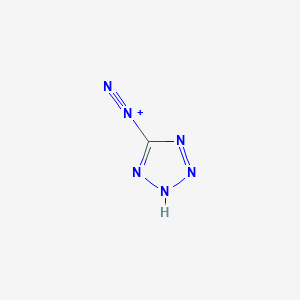
2-(3-ブロモフェニル)チアゾリジン
説明
Thiazolidine, 2-(3-bromophenyl)- is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group at the second position of the thiazolidine ring enhances its chemical reactivity and potential for various applications.
科学的研究の応用
Thiazolidine, 2-(3-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
Thiazolidinone derivatives, a class of compounds to which 2-(3-bromophenyl)-1,3-thiazolidine belongs, have been reported to exhibit a wide variety of biological functions . They have shown anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Mode of Action
For instance, some thiazolidinones act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids .
Biochemical Pathways
Thiazolidinones are known to affect a variety of physiological processes due to their wide spectrum of biological properties .
Pharmacokinetics
A study on a related compound, 1-(3’-bromophenyl)-heliamine, identified a demethylated metabolite of the compound .
Result of Action
Given the wide range of biological activities associated with thiazolidinones, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
Thiazolidine, 2-(3-bromophenyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, Thiazolidine, 2-(3-bromophenyl)- can bind to microbial proteins, disrupting their function and leading to antimicrobial effects . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Thiazolidine, 2-(3-bromophenyl)- influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, Thiazolidine, 2-(3-bromophenyl)- can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes while downregulating pro-inflammatory genes, thereby promoting cellular homeostasis and reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of Thiazolidine, 2-(3-bromophenyl)- involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, Thiazolidine, 2-(3-bromophenyl)- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazolidine, 2-(3-bromophenyl)- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Thiazolidine, 2-(3-bromophenyl)- remains stable under specific conditions but may degrade under others, leading to a reduction in its biological activity . Long-term exposure to Thiazolidine, 2-(3-bromophenyl)- has been associated with sustained antioxidant and anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Thiazolidine, 2-(3-bromophenyl)- vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .
Metabolic Pathways
Thiazolidine, 2-(3-bromophenyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in reactive oxygen species levels . Additionally, Thiazolidine, 2-(3-bromophenyl)- can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Thiazolidine, 2-(3-bromophenyl)- is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its biological activity, with higher concentrations in specific cellular compartments leading to more pronounced effects . Additionally, Thiazolidine, 2-(3-bromophenyl)- can accumulate in certain tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of Thiazolidine, 2-(3-bromophenyl)- plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . The localization of Thiazolidine, 2-(3-bromophenyl)- within specific subcellular compartments can enhance its efficacy and specificity in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 2-(3-bromophenyl)- typically involves the reaction of 3-bromobenzaldehyde with cysteine or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: Industrial production of Thiazolidine, 2-(3-bromophenyl)- follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Thiazolidine, 2-(3-bromophenyl)- can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives with different substituents.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds depending on the reagents used.
類似化合物との比較
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring, known for its antimicrobial and anticancer activities.
Thiazolidinone: A derivative of thiazolidine with a carbonyl group, widely studied for its pharmacological properties.
Uniqueness: Thiazolidine, 2-(3-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various applications. This distinguishes it from other thiazolidine derivatives and similar compounds, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIGNRMHLIEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986118 | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67086-84-4 | |
| Record name | 2-(3-Bromophenyl)thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-BROMO-PHENYL)-THIAZOLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1198923.png)
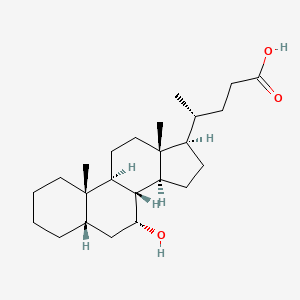


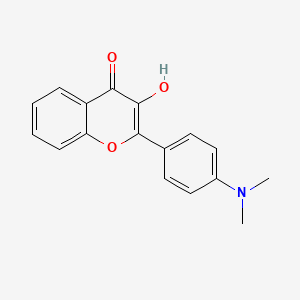
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)

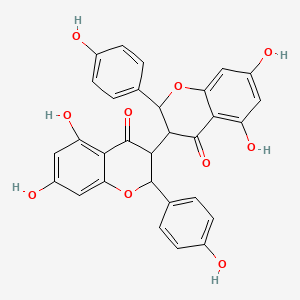
![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)

![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
